

"solubility of cyclooctane-1,5-dicarboxylic acid in different solvents"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclooctane-1,5-dicarboxylic acid

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Solubility of Cyclooctane-1,5-Dicarboxylic Acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of **cyclooctane-1,5-dicarboxylic acid**. In the absence of specific quantitative experimental data in publicly accessible literature, this document outlines the predicted solubility of the compound in various solvents based on fundamental chemical principles and data from analogous structures. Furthermore, a detailed, generic experimental protocol for determining the solubility of a solid organic compound is provided to guide researchers in generating empirical data.

Introduction

Cyclooctane-1,5-dicarboxylic acid is a cyclic organic compound with the molecular formula $C_{10}H_{16}O_4$.^{[1][2]} Its structure, featuring a nonpolar eight-carbon ring and two polar carboxylic acid groups, results in a complex solubility profile that is critical for its application in polymer synthesis, coordination chemistry, and as a building block for pharmaceuticals.^[1]

Understanding the solubility of this compound is paramount for designing synthetic routes, purification processes, and formulation strategies.

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for **cyclooctane-1,5-dicarboxylic acid**. This guide, therefore, aims

to provide a robust predictive analysis of its solubility and a practical framework for its experimental determination.

Physicochemical Properties of Cyclooctane-1,5-Dicarboxylic Acid

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of **cyclooctane-1,5-dicarboxylic acid** are summarized below:

Property	Value	Source
Molecular Formula	C10H16O4	[1] [2]
Molecular Weight	200.23 g/mol	[2] [3]
Appearance	Not Available	[1]
Melting Point	Not Available	[1]
Boiling Point	402.2°C at 760 mmHg	[1]
Density	1.203 g/cm ³	[1]
XLogP3	1.6	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]

The presence of two carboxylic acid groups allows for hydrogen bonding, while the large cyclooctane ring contributes to its nonpolar character. The XLogP3 value of 1.6 suggests a moderate lipophilicity.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The dual nature of **cyclooctane-1,5-dicarboxylic acid**, with both polar and nonpolar regions, suggests that its solubility will be highly dependent on the solvent's properties.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large, nonpolar cyclooctane ring is expected to significantly hinder solubility in water. For smaller dicarboxylic acids, solubility in water decreases as the carbon chain length increases.^[4] Therefore, **cyclooctane-1,5-dicarboxylic acid** is predicted to have low solubility in water. In alcohols like ethanol and methanol, the presence of an alkyl group in the solvent can better solvate the nonpolar ring, leading to a higher predicted solubility compared to water.

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF)

Polar aprotic solvents can act as hydrogen bond acceptors but not donors. Solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are generally good solvents for dicarboxylic acids.^{[5][6][7]} It is anticipated that **cyclooctane-1,5-dicarboxylic acid** will exhibit good solubility in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

The large nonpolar cyclooctane ring suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid groups will likely lead to poor solubility in solvents like hexane and toluene, as the solvent molecules cannot effectively solvate these polar functionalities.

Basic Aqueous Solutions (e.g., aq. NaOH, aq. NaHCO₃)

Dicarboxylic acids will react with bases to form carboxylate salts. This deprotonation will significantly increase the polarity of the molecule, leading to a substantial increase in aqueous solubility.^[4] Therefore, **cyclooctane-1,5-dicarboxylic acid** is expected to be highly soluble in aqueous base solutions.

Predicted Solubility Summary

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Sparingly Soluble	The large nonpolar cyclooctane ring counteracts the polarity of the two carboxylic acid groups.
Ethanol, Methanol	Soluble	The alkyl portion of the alcohol can solvate the nonpolar ring, while the hydroxyl group interacts with the carboxylic acids.	
Polar Aprotic	Acetone, DMSO, DMF	Soluble to Very Soluble	These solvents can effectively solvate the dicarboxylic acid molecule.
Nonpolar	Hexane, Toluene	Insoluble to Sparingly Soluble	The highly polar carboxylic acid groups are not well-solvated by nonpolar solvents.
Basic Aqueous	5% aq. NaOH, 5% aq. NaHCO ₃	Very Soluble	The carboxylic acid groups are deprotonated to form highly polar and water-soluble carboxylate salts.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like **cyclooctane-1,5-dicarboxylic acid**. This method is based on the isothermal equilibrium

technique.

Materials and Equipment

- **Cyclooctane-1,5-dicarboxylic acid** (solute)
- Selected solvents
- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker with temperature control
- Syringe filters (e.g., 0.45 μm PTFE)
- Syringes
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

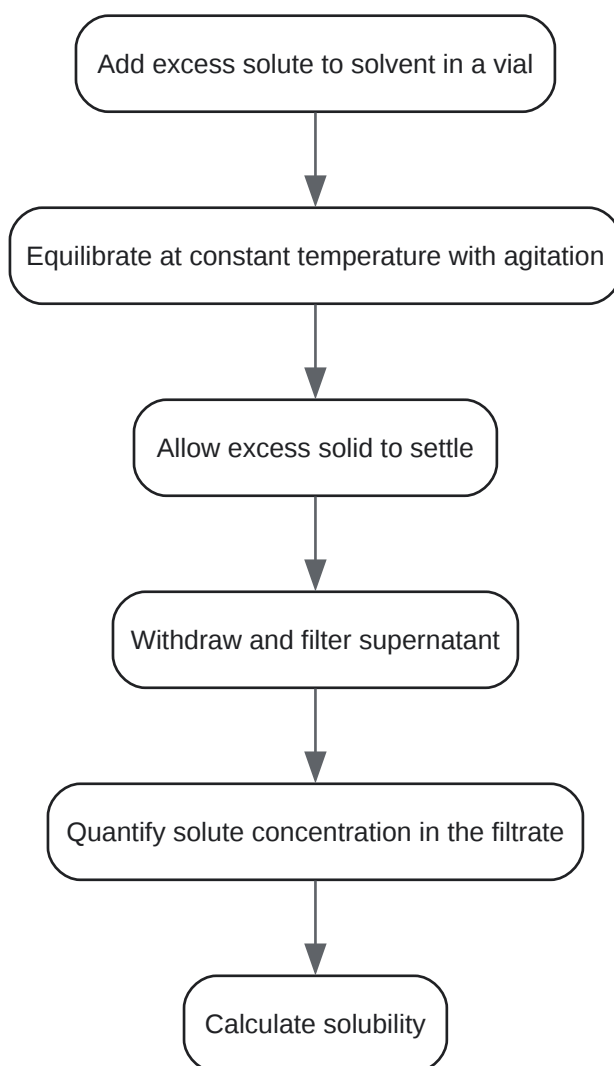
Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **cyclooctane-1,5-dicarboxylic acid** to a series of vials, each containing a known volume of a different solvent.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
- Sample Collection and Preparation:

- After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
- Record the volume of the filtered solution.
- Quantification:
 - Determine the mass of the collected solution.
 - Remove the solvent from the volumetric flask (e.g., by evaporation under reduced pressure or in a fume hood).
 - Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.
 - The mass of the dissolved solid can be calculated by difference.
 - Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique such as HPLC, UV-Vis spectroscopy (if the compound has a chromophore), or acid-base titration. A calibration curve should be prepared for instrumental methods.
- Data Analysis:
 - Calculate the solubility in desired units (e.g., g/100 mL, mol/L).
 - Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.



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Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for **cyclooctane-1,5-dicarboxylic acid** is not readily available in the literature, a qualitative assessment based on its chemical structure provides valuable insights for researchers. The compound is predicted to be sparingly soluble in water, soluble in polar aprotic and alcoholic solvents, and very soluble in basic aqueous solutions. For precise quantitative data, the provided experimental protocol offers a reliable methodology. This guide serves as a foundational resource for scientists and professionals in drug development and chemical research, enabling a more informed approach to handling and utilizing **cyclooctane-1,5-dicarboxylic acid**.

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